2,5-Dimethanesulfonylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

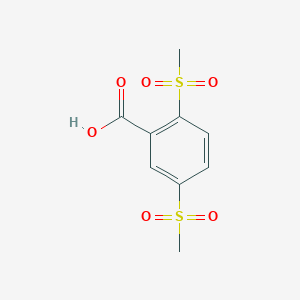

2,5-Dimethanesulfonylbenzoic acid is a chemical compound with the molecular formula C9H10O6S2 and a molecular weight of 278.31 . It is also known by its IUPAC name, 2,5-bis(methylsulfonyl)benzoic acid .

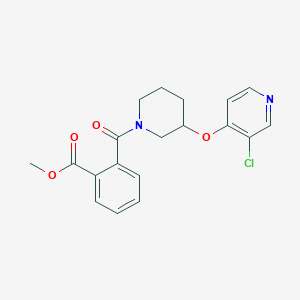

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two methylsulfonyl groups attached at the 2 and 5 positions . The InChI code for this compound is 1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 591.9±50.0 °C and its predicted density is 1.500±0.06 g/cm3 . The pKa value is predicted to be 1.93±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

The synthesis of complex materials often utilizes functionalized benzoic acids as precursors or components. For instance, novel lanthanide complexes have been synthesized using related compounds, demonstrating unique properties like luminescence and magnetic characteristics. These complexes are constructed using aromatic carboxylic acids, showcasing their utility in developing materials with potential applications in sensing, magnetic storage, and luminescent markers (Zong et al., 2015; Shi et al., 2015).

Corrosion Inhibition

Derivatives of benzoic acid, similar to 2,5-Dimethanesulfonylbenzoic acid, have been investigated for their potential as corrosion inhibitors. These studies have shown that certain aromatic compounds can significantly improve the resistance of metals to corrosion in acidic environments, making them valuable in extending the lifespan of metal components in industrial systems (Bentiss et al., 2004).

Gas Adsorption and Separation

Research into the development of porous metal-organic frameworks (MOFs) for gas adsorption has utilized functionalized benzoic acids. These materials show promise for the selective adsorption and separation of gases, highlighting the role of such compounds in creating efficient and selective gas storage and separation technologies (Zhang et al., 2010).

Fluorescence Sensing

The synthesis of materials with specific fluorescence properties for sensing applications is another area where related compounds are used. These materials can serve as sensors for detecting various chemicals, offering paths toward developing sensitive and selective sensing devices for environmental monitoring, biomedical applications, and chemical process control (Ma & Liu, 2019).

Catalysis and Organic Synthesis

In organic synthesis, related compounds to this compound have been explored as catalysts or reactants in the formation of complex organic molecules. These applications demonstrate the compound's potential utility in facilitating or improving synthetic routes for the production of pharmaceuticals, agrochemicals, and other organic materials (Karimi-Jaberi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2,5-bis(methylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQOMJQHQGMARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)

![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2958141.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)

![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)